molecular formula C16H14BrN5O2 B2666500 3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019099-54-7

3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2666500
CAS RN: 1019099-54-7
M. Wt: 388.225
InChI Key: CYMDJLBBTSTBPZ-UHFFFAOYSA-N
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Description

3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C16H14BrN5O2 and its molecular weight is 388.225. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis and biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including compounds with structural similarities to 3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide, showed significant antiviral and antitumor activities. These compounds were synthesized through various chemical reactions and tested against viruses and tumor cells, with some derivatives demonstrating moderate antitumor activity against specific leukemia strains (Petrie et al., 1985).

Intermolecular Interactions and Structural Analysis

Another study focused on the intermolecular interactions of antipyrine-like derivatives, closely related to the compound of interest, through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This research provides insights into the stabilization mechanisms of these compounds and their potential implications in designing new molecules with specific biological activities (Saeed et al., 2020).

Antimicrobial Activity

Research on pyrazolo[3,4-d]pyrimidine and fused derivatives revealed their antimicrobial properties. One particular study synthesized new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives and evaluated their antimicrobial activity. These compounds exhibited potential as antimicrobial agents, demonstrating the vast research applications of the core chemical structure found in 3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide (Abunada et al., 2008).

Synthesis and Reactivity

The synthesis and reactivity of pyrazolo[3,4-d]pyrimidine nucleosides have also been explored, highlighting the flexibility of this scaffold in generating nucleoside analogs with potential biological applications. Such studies underscore the importance of the pyrazolo[3,4-d]pyrimidine core in the development of new therapeutic agents (Cottam et al., 1984).

properties

IUPAC Name

3-bromo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2/c1-9-7-14(23)20-16(18-9)22-13(6-10(2)21-22)19-15(24)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMDJLBBTSTBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

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